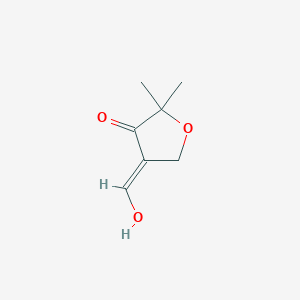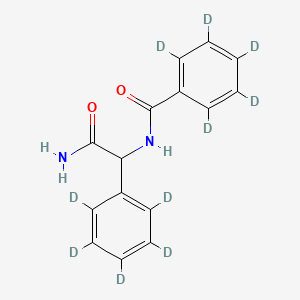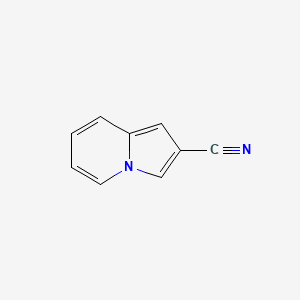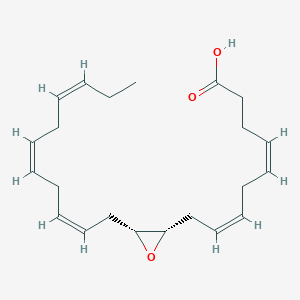
(+/-)10(11)-EpDPA
概要
説明
(+/-)10(11)-EpDPA is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is a derivative of docosapentaenoic acid (DPA), which is an omega-3 fatty acid found in fish oil. (+/-)10(11)-EpDPA has shown promise in a variety of scientific applications, including as a potential therapeutic agent for a range of medical conditions. In
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway of (+/-)10(11)-EpDPA involves the conversion of a starting material into an intermediate, followed by a series of reactions to form the final product. The key steps in the synthesis pathway include the protection of functional groups, selective reduction, and oxidation reactions.
Starting Materials
2,6-dimethylphenol, diethyl malonate, sodium hydride, ethyl bromide, p-Toluenesulfonic acid, sodium borohydride, acetic acid, sodium bicarbonate, hydrogen peroxide, sodium hydroxide, palladium on carbon
Reaction
Step 1: Protection of 2,6-dimethylphenol with diethyl malonate using p-Toluenesulfonic acid as a catalyst, Step 2: Deprotonation of the protected 2,6-dimethylphenol with sodium hydride, Step 3: Alkylation of the deprotonated intermediate with ethyl bromide, Step 4: Reduction of the carbonyl group in the intermediate using sodium borohydride, Step 5: Oxidation of the intermediate using hydrogen peroxide in the presence of acetic acid and sodium bicarbonate, Step 6: Deprotection of the intermediate using sodium hydroxide, Step 7: Selective reduction of the double bond in the resulting intermediate using palladium on carbon as a catalyst
作用機序
The mechanism of action of (+/-)10(11)-Ep(+/-)10(11)-EpDPA is not yet fully understood. However, it is believed that this compound may exert its effects through a variety of mechanisms, including the modulation of inflammatory pathways, the regulation of gene expression, and the modulation of cellular signaling pathways.
生化学的および生理学的効果
(+/-)10(11)-Ep(+/-)10(11)-EpDPA has been shown to have a range of biochemical and physiological effects. Some of these effects include the modulation of inflammation, the regulation of lipid metabolism, and the modulation of cellular signaling pathways. Additionally, (+/-)10(11)-Ep(+/-)10(11)-EpDPA has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the advantages of (+/-)10(11)-Ep(+/-)10(11)-EpDPA is that it is a naturally occurring compound, which makes it relatively safe for use in laboratory experiments. Additionally, (+/-)10(11)-Ep(+/-)10(11)-EpDPA is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of (+/-)10(11)-Ep(+/-)10(11)-EpDPA is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are many potential future directions for research on (+/-)10(11)-Ep(+/-)10(11)-EpDPA. Some of these directions include further exploration of its mechanism of action, the development of new synthesis methods, and the investigation of its potential therapeutic applications in a variety of medical conditions. Additionally, future research may focus on the development of new delivery methods for (+/-)10(11)-Ep(+/-)10(11)-EpDPA, which may help to improve its efficacy and safety in clinical settings.
Conclusion:
In conclusion, (+/-)10(11)-Ep(+/-)10(11)-EpDPA is a promising compound that has shown potential in a variety of scientific applications. This compound has been the subject of extensive research in recent years, and there is still much to be learned about its mechanism of action and potential therapeutic applications. However, with continued research and exploration, (+/-)10(11)-Ep(+/-)10(11)-EpDPA may prove to be a valuable tool in the fight against a range of medical conditions.
科学的研究の応用
(+/-)10(11)-Ep(+/-)10(11)-EpDPA has been the subject of extensive scientific research in recent years. This compound has shown promise in a variety of applications, including as a potential therapeutic agent for a range of medical conditions. Some of the areas where (+/-)10(11)-Ep(+/-)10(11)-EpDPA has shown potential include cancer, cardiovascular disease, and neurological disorders.
特性
IUPAC Name |
(4Z,7Z)-9-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]nona-4,7-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-11-14-17-20-21(25-20)18-15-12-9-10-13-16-19-22(23)24/h3-4,6-7,10-15,20-21H,2,5,8-9,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,13-10-,14-11-,15-12-/t20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZNJWZRJUGQCW-VABGYXHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC1C(O1)CC=CCC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501348088 | |
| Record name | (4Z,7Z)-9-{(2S,3R)-3-[(2Z,5Z,8Z)-2,5,8-Undecatrien-1-yl]-2-oxiranyl}-4,7-nonadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)10(11)-EpDPA | |
CAS RN |
895127-65-8 | |
| Record name | (4Z,7Z)-9-{(2S,3R)-3-[(2Z,5Z,8Z)-2,5,8-Undecatrien-1-yl]-2-oxiranyl}-4,7-nonadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B586999.png)
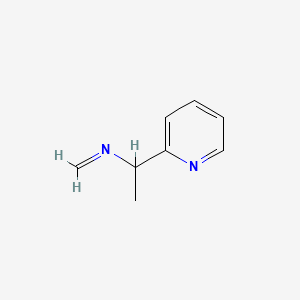

![Methyl N-{4-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-propanamidophenyl}-L-alaninate](/img/structure/B587003.png)
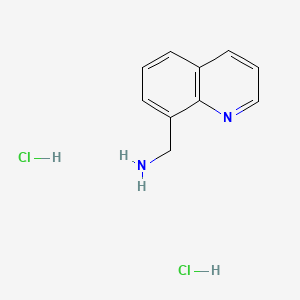
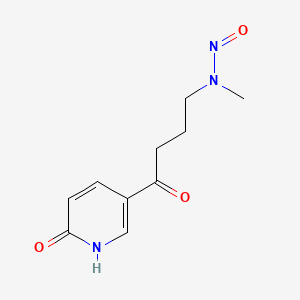
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B587009.png)
